molecular formula C14H9ClN2OS2 B2672499 (4Z,5Z)-4-((4-chlorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one CAS No. 1883524-45-5

(4Z,5Z)-4-((4-chlorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one

Cat. No.: B2672499
CAS No.: 1883524-45-5
M. Wt: 320.81
InChI Key: MMOZVQATHJODPS-WQLSENKSSA-N
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Description

(4Z,5Z)-4-((4-chlorophenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one is a useful research compound. Its molecular formula is C14H9ClN2OS2 and its molecular weight is 320.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectroscopic Identification

A study by Azeez and Bahram (2017) detailed the synthesis and spectroscopic characterization of new 2-imino-thiazolidin-4-one derivatives, including compounds similar to the specified chemical structure. The research outlined the antibacterial activities of these derivatives, demonstrating the compound's potential in medicinal chemistry for developing new antibacterial agents (Azeez & Bahram, 2017).

Antimicrobial Activity

Another study by Chawla, Singh, and Saraf (2012) evaluated the antimicrobial activity of 2,5-disubstituted-4-thiazolidinone derivatives, highlighting the significant influence of chloro and fluoro groups on antibacterial activity. This research underscores the potential of thiazolidinone derivatives in the development of new antimicrobial agents (Chawla, Singh, & Saraf, 2012).

Antifibrotic and Anticancer Activity

Kaminskyy et al. (2016) described the antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives, highlighting the compound's potential in cancer and fibrosis treatment. The study presented an efficient synthesis method and identified several derivatives with promising biological activities, indicating the compound's versatility in drug development (Kaminskyy et al., 2016).

Anticancer Activity Screening

Furthermore, Kaminskyy, Subtelna, Zimenkovsky, Karpenko, Gzella, and Lesyk (2015) performed an anticancer activity screening of 4-aminothiazol-2(5H)-one derivatives, including compounds structurally related to the one . This research demonstrated the compounds' selective action on certain cancer cell lines, showcasing their potential in targeted cancer therapy (Kaminskyy et al., 2015).

Axial Chirality and Racemization Studies

Erol and Dogan (2007) synthesized axially chiral 2-arylimino-3-aryl-thiazolidine-4-one derivatives, providing insights into their stereochemical properties and barriers to racemization. This study is relevant for understanding the compound's structural dynamics and potential implications in stereoselective synthesis (Erol & Dogan, 2007).

Properties

IUPAC Name

(5Z)-4-(4-chlorophenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS2/c15-9-3-5-10(6-4-9)16-13-12(20-14(18)17-13)8-11-2-1-7-19-11/h1-8H,(H,16,17,18)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOZVQATHJODPS-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=NC3=CC=C(C=C3)Cl)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=NC3=CC=C(C=C3)Cl)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.